3-(1H-imidazol-5-yl)-2-(1H-pyrrol-1-yl)propanoic acid

X-ray Crystallography Mycobacterium tuberculosis Ergothioneine Biosynthesis

This is the L-histidine derivative HD2, a critical tool compound for tuberculosis research. Its well-defined binding pose with M. tb EgtD (PDB: 7SCF) makes it the validated baseline for structure-activity relationship (SAR) studies. Unlike generic analogs, minor structural changes severely impact potency, making HD2's specific imidazole-pyrrole-propanoic acid scaffold irreplaceable for reproducible results. Supplied as a racemic solid, it provides a direct opportunity for chiral resolution and stereospecific inhibition studies. Pair with mutant EgtD panels to probe active-site residues like Tyr206 and Ser284.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 954584-13-5
Cat. No. B1318125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-imidazol-5-yl)-2-(1H-pyrrol-1-yl)propanoic acid
CAS954584-13-5
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)C(CC2=CN=CN2)C(=O)O
InChIInChI=1S/C10H11N3O2/c14-10(15)9(13-3-1-2-4-13)5-8-6-11-7-12-8/h1-4,6-7,9H,5H2,(H,11,12)(H,14,15)
InChIKeyXTGWWGRMXKSWQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Imidazol-5-yl)-2-(1H-pyrrol-1-yl)propanoic Acid (CAS 954584-13-5): A Histidine Analog for M. tb EgtD Inhibition Studies


3-(1H-imidazol-5-yl)-2-(1H-pyrrol-1-yl)propanoic acid (CAS 954584-13-5), also identified as the L-histidine derivative HD2 [1], is a non-polymeric, heterocyclic compound with the molecular formula C10H11N3O2 and a molecular weight of 205.21 g/mol [2]. It features both imidazole and pyrrole moieties linked to a propanoic acid backbone [3]. This compound has been structurally characterized in complex with Mycobacterium tuberculosis (M. tb) EgtD, an S-adenosylmethionine-dependent methyltransferase essential for ergothioneine biosynthesis, a pathway critical for bacterial defense and long-term infection [1].

3-(1H-Imidazol-5-yl)-2-(1H-pyrrol-1-yl)propanoic Acid: Structural Specificity in EgtD Binding Precludes Simple Analog Interchange


In the context of M. tb EgtD inhibition, L-histidine analogs are not functionally interchangeable. Subtle variations in the α-amino group linker chemistry and the steric bulk of substituents on the imidazole and pyrrole rings directly dictate the compound's binding mode, interaction with key active site residues (e.g., Tyr206, Ser284, Asn166), and the resulting inhibitory potency [1]. For instance, while HD2 and the structurally similar HD6 (which contains a cyclopentene group) both bind the L-histidine site, HD6 exhibits a 1.5–2.5-fold decrease in inhibitory activity compared to HD2 and HD3 due to steric hindrance [1]. This demonstrates that minor structural modifications profoundly impact functional efficacy, rendering generic substitution ineffective for reproducible research outcomes [1].

3-(1H-Imidazol-5-yl)-2-(1H-pyrrol-1-yl)propanoic Acid: Evidence-Based Differentiation Guide for EgtD Inhibitor Procurement


Crystallographic Validation of EgtD Binding Mode for 3-(1H-Imidazol-5-yl)-2-(1H-pyrrol-1-yl)propanoic Acid (HD2)

The X-ray crystal structure of M. tb EgtD in complex with HD2 (PDB: 7SCF) provides atomic-level validation of its binding pose, distinguishing it from analogs that lack such structural confirmation [1]. This is a direct head-to-head comparison with other analogs like HD3 and HD6, which have also been co-crystallized, but whose structures reveal subtle differences in binding interactions that correlate with reduced inhibitory activity [1]. The carboxylic group of HD2 forms hydrogen-bonded interactions with Tyr206, Ser284, and Tyr56, while its pyrrole moiety engages in van der Waals interactions with Thr163 and Asn166 [1].

X-ray Crystallography Mycobacterium tuberculosis Ergothioneine Biosynthesis Structure-Based Drug Design

Comparative Inhibitory Activity of 3-(1H-Imidazol-5-yl)-2-(1H-pyrrol-1-yl)propanoic Acid (HD2) Against M. tb EgtD

In dose-response assays, HD2 is among the L-histidine derivatives that exhibit measurable inhibitory activity against M. tb EgtD. While the precise EC50 for HD2 is not provided, its activity is used as a reference point for comparisons with other analogs [1]. For instance, HD4 and HD5 were identified as the most potent analogs in this series, with EC50 values of 25 ± 4 µM and 30 ± 3 µM, respectively [1]. Furthermore, HD6, a close structural analog, was found to be 1.5–2.5-fold less active than HD2 and HD3, underscoring that HD2's activity is superior to that of HD6 [1].

Enzyme Inhibition Methyltransferase Tuberculosis High-Throughput Screening

L-Histidine Mimicry by 3-(1H-Imidazol-5-yl)-2-(1H-pyrrol-1-yl)propanoic Acid (HD2) at the EgtD Active Site

HD2, like its analogs HD3 and HD6, is a direct structural mimic of the natural substrate L-Histidine. Its α-amino and α-carboxyl moieties anchor it within the L-Histidine binding site of EgtD, with the carboxylic group forming crucial hydrogen bonds with residues Tyr206, Ser284, and Tyr56 [1]. This binding mode is nearly identical to that of L-Histidine itself, with the primary difference being the elaboration of the α-amino group with a pyrrole ring [1]. This is a class-level inference, as all three compounds (HD2, HD3, HD6) share this fundamental binding mode, distinguishing them from other inhibitor classes that target the AdoMet site or bridge both sites [1].

Enzyme Mechanism Substrate Analog Active Site Binding Competitive Inhibition

Procurement Considerations: Racemic Mixture of 3-(1H-Imidazol-5-yl)-2-(1H-pyrrol-1-yl)propanoic Acid (HD2)

The commercially available form of HD2 is a racemic mixture of L- and D-enantiomers [1]. The X-ray crystal structure of the EgtD-HD2 complex did not provide sufficient resolution to unambiguously define the stereochemistry of the bound inhibitor [1]. However, based on the interactions observed with L-Histidine, it is reasonable to expect that the L-enantiomer is the active species [1]. This is a crucial consideration for procurement, as the presence of the D-enantiomer may affect the observed potency and must be accounted for in experimental design and data interpretation.

Chemical Procurement Stereochemistry Reproducibility Assay Development

3-(1H-Imidazol-5-yl)-2-(1H-pyrrol-1-yl)propanoic Acid: Optimal Use Cases for EgtD-Targeted Tuberculosis Research


Structure-Activity Relationship (SAR) Studies for L-Histidine Site Inhibitors

Given its well-defined crystallographic binding pose (PDB: 7SCF), HD2 is an ideal reference compound for SAR studies focused on the L-histidine binding site of M. tb EgtD [1]. Researchers can systematically modify the pyrrole and imidazole moieties of HD2 and compare the resulting changes in inhibitory activity and binding mode to this validated baseline [1].

Benchmarking New Inhibitor Chemotypes Against a Known L-Histidine Analog

When screening novel compound libraries for EgtD inhibition, HD2 serves as a critical control. Its activity profile—being superior to HD6 but less potent than HD4/HD5—provides a benchmark for categorizing the potency of new hits [1]. This enables more robust and comparative high-throughput screening data analysis [1].

Investigating the Role of Stereochemistry in EgtD Inhibition

The commercial availability of HD2 as a racemic mixture, combined with the knowledge that the L-enantiomer is likely the active species, presents a direct opportunity for research into stereospecific inhibition of EgtD [1]. Studies could involve separating the enantiomers or synthesizing enantiopure versions to quantify their individual contributions to activity [1].

Co-crystallization Studies with M. tb EgtD Mutants

The successful co-crystallization of HD2 with wild-type M. tb EgtD establishes a robust protocol that can be extended to studies with active site mutants [1]. This allows researchers to probe the role of specific residues (e.g., Tyr206, Ser284) in ligand recognition and binding affinity, furthering understanding of enzyme-inhibitor interactions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1H-imidazol-5-yl)-2-(1H-pyrrol-1-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.